![molecular formula C10H17Cl2N3 B1400348 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride CAS No. 380222-98-0](/img/structure/B1400348.png)
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Overview
Description
“1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 380222-98-0 . It has a molecular weight of 250.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride” is 1S/C10H15N3.2ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;;/h1-3,6,9H,4-5,7-8,11H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 250.17 .Scientific Research Applications
Anticoagulant Potential
The compound might be researched for its anticoagulant capabilities, which could lead to new treatments for blood clotting disorders.
These applications are based on the general activities of piperidine derivatives as found in scientific literature . Further research is needed to determine the specific applications of “1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride”.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds, such as 4-aryl piperidines, have been noted as useful in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .
Mode of Action
It’s worth noting that similar compounds, such as 4-aryl piperidines, are used as semi-flexible linkers in protacs . These linkers connect the two functional groups in a PROTAC molecule, one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The UPS is responsible for the degradation of intracellular proteins, including those targeted by PROTACs .
Result of Action
In the context of protacs, the result of action typically involves the degradation of a specific target protein, which can influence various cellular processes depending on the function of the degraded protein .
properties
IUPAC Name |
1-pyridin-2-ylpiperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;;/h1-3,6,9H,4-5,7-8,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBLOPVVMUVLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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